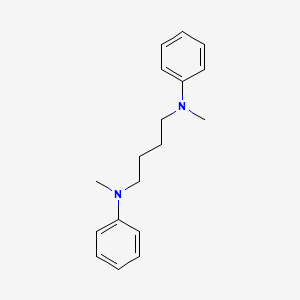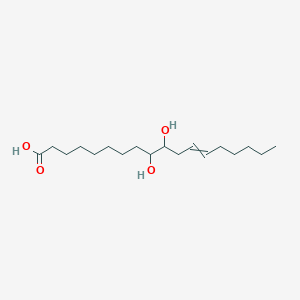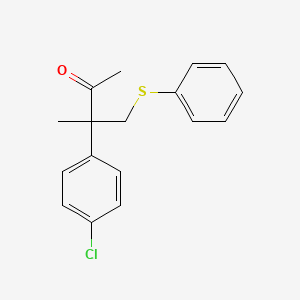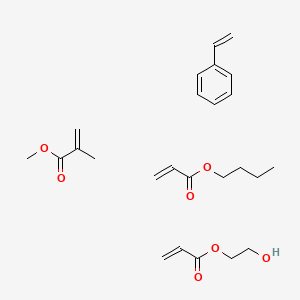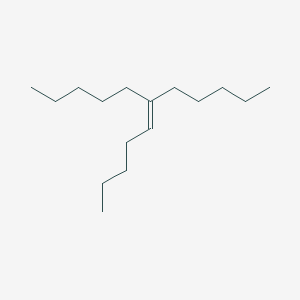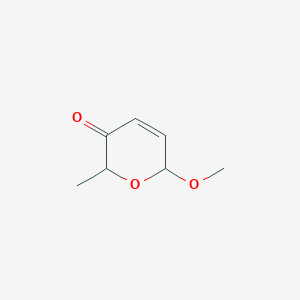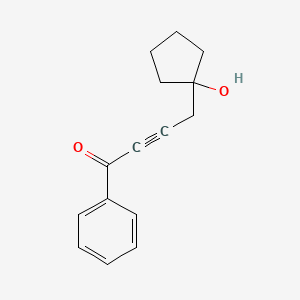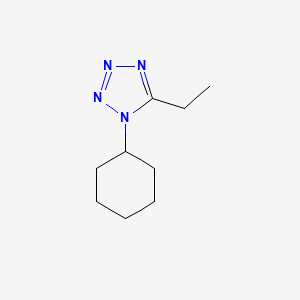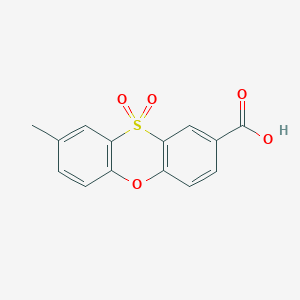![molecular formula C14H20Cl3NO B14654803 2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride CAS No. 52702-76-8](/img/structure/B14654803.png)
2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride is a synthetic organic compound characterized by its phenolic structure with dichloro substitutions and a cyclohexylmethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with a phenol derivative, such as 2,4-dichlorophenol.
Substitution Reaction: The phenol derivative undergoes a substitution reaction with cyclohexylmethylamine under controlled conditions to introduce the cyclohexylmethylamino group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents may be adjusted to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Modified amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenolic group can interact with enzymes and proteins, potentially inhibiting their activity. The amine group may also play a role in binding to receptors or other biomolecules, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenol: A simpler phenolic compound with similar dichloro substitutions but lacking the cyclohexylmethylamino group.
2,6-Dichloro-4-[(dimethylamino)methyl]phenol: Another phenolic compound with dichloro substitutions and a dimethylamino group instead of cyclohexylmethylamino.
Uniqueness
2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride is unique due to the presence of the cyclohexylmethylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Propriétés
Numéro CAS |
52702-76-8 |
|---|---|
Formule moléculaire |
C14H20Cl3NO |
Poids moléculaire |
324.7 g/mol |
Nom IUPAC |
2,4-dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H19Cl2NO.ClH/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10;/h6-7,10,17-18H,1-5,8-9H2;1H |
Clé InChI |
GIHGKRNSUJXSMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CNCC2=C(C(=CC(=C2)Cl)Cl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


